molecular formula C22H24BrN7O B11558276 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11558276
M. Wt: 482.4 g/mol
InChI Key: JDIWSQWKZZKWQK-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a morpholine ring, and a triazine core

Preparation Methods

The synthesis of 4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, including the formation of the hydrazine derivative and the subsequent coupling with the triazine core. The reaction conditions typically require the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The hydrazine moiety can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The triazine core can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group may yield bromobenzoic acid, while reduction of the hydrazine moiety may produce the corresponding amine derivative.

Scientific Research Applications

4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the triazine core can inhibit certain enzymes. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and hydrazine-containing molecules. Compared to these compounds, 4-[(2E)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-bromophenyl 4-bromobenzoate
  • 4-bromophenyl 4-nitrobenzoate

These compounds share structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C22H24BrN7O

Molecular Weight

482.4 g/mol

IUPAC Name

2-N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24BrN7O/c1-15-3-9-19(10-4-15)24-20-25-21(27-22(26-20)30-11-13-31-14-12-30)29-28-16(2)17-5-7-18(23)8-6-17/h3-10H,11-14H2,1-2H3,(H2,24,25,26,27,29)/b28-16+

InChI Key

JDIWSQWKZZKWQK-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C(\C)/C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=C(C)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.